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The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has revolutionized the

treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.

However, the eventual development of acquired resistance remains a significant clinical

challenge, necessitating novel therapeutic strategies. This guide provides a comparative

overview of emerging and established combination therapies with osimertinib, with a special

focus on the novel agent vopimetostat. We present available efficacy data, detailed

experimental protocols, and visualizations of the underlying biological pathways to inform

ongoing research and drug development efforts.

The Evolving Landscape of Osimertinib Resistance
Acquired resistance to osimertinib is complex and can be broadly categorized into on-target

EGFR-dependent mechanisms and off-target EGFR-independent mechanisms. On-target

resistance often involves the acquisition of new mutations in the EGFR gene, such as C797S,

which interfere with osimertinib binding. Off-target resistance mechanisms are more diverse

and include the activation of bypass signaling pathways, most notably MET amplification, as

well as alterations in other pathways like RAS-MAPK, and phenotypic transformation such as

epithelial-to-mesenchymal transition (EMT).[1] Understanding these mechanisms is crucial for

the rational design of combination therapies aimed at overcoming or delaying resistance.
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Vopimetostat and Osimertinib: A Novel Approach on
the Horizon
Vopimetostat (TNG-462) is an investigational, potent, and selective inhibitor of protein arginine

methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene

expression and is implicated in cancer cell proliferation and survival.[2] The therapeutic

rationale for combining vopimetostat with osimertinib is based on preclinical evidence

demonstrating a synergistic anti-tumor effect in NSCLC models.

Preclinical Efficacy
A preclinical study by Tango Therapeutics demonstrated that the combination of vopimetostat
and osimertinib resulted in superior efficacy compared to either monotherapy in MTAP-null

preclinical models.[3][4] This suggests that targeting PRMT5 may offer a new avenue to

overcome osimertinib resistance. While detailed quantitative data from these preclinical studies

are not yet publicly available, the findings have provided a strong rationale for clinical

investigation.

Clinical Development
Clinical trials evaluating vopimetostat, both as a monotherapy and in combination with other

agents, are currently underway. Notably, a Phase 1/2 clinical trial (NCT05732831) is assessing

the safety and efficacy of vopimetostat in patients with MTAP-deleted solid tumors, including

NSCLC.[5] Another Phase 1/2 study (NCT06922591) is evaluating vopimetostat in
combination with RAS(ON) inhibitors in patients with pancreatic or non-small cell lung cancer

with MTAP loss and RAS mutations.[6] As these trials mature, clinical data on the efficacy of

vopimetostat in combination with osimertinib in osimertinib-resistant NSCLC are highly

anticipated.

Established Combination Strategies to Overcome
Osimertinib Resistance
Several combination strategies have been investigated in clinical trials to address osimertinib

resistance. The following sections provide a comparative overview of the most prominent

approaches.
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Osimertinib in Combination with Chemotherapy
The addition of platinum-based chemotherapy to osimertinib has been explored as a strategy

to target heterogeneous tumor populations and delay the emergence of resistance.

Endpoint
Osimertinib +
Chemotherapy

Osimertinib
Monotherapy

Hazard Ratio
(95% CI)

p-value

Progression-Free

Survival (PFS)
25.5 months 16.7 months 0.62 (0.49, 0.79) <0.0001

Overall Survival

(OS)
47.5 months 37.6 months 0.77 (0.61, 0.96) 0.02

Data from the FLAURA2 (NCT04035486) trial in patients with previously untreated, locally

advanced or metastatic EGFR-mutated NSCLC.[2][7][8]

The FLAURA2 trial is a randomized, open-label, Phase 3 study.[9][10][11]

Patient Population: Patients with locally advanced (Stage IIIB/IIIC) or metastatic (Stage IV)

EGFR-mutated (exon 19 deletion or L858R) NSCLC with no prior systemic therapy for

advanced disease.

Treatment Arms:

Arm 1: Osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed

500 mg/m² with either cisplatin 75 mg/m² or carboplatin AUC5) every 3 weeks for 4 cycles,

followed by osimertinib and pemetrexed maintenance.

Arm 2: Osimertinib (80 mg once daily) monotherapy.

Primary Endpoint: Progression-Free Survival (PFS).

Key Secondary Endpoint: Overall Survival (OS).

Osimertinib in Combination with MET Inhibitors
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MET amplification is a common mechanism of acquired resistance to osimertinib. Combining

osimertinib with a MET inhibitor is a rational strategy to dually target both EGFR and MET

signaling pathways.

SAVANNAH (Phase 2, NCT03778229): Patients with MET-amplified/overexpressed NSCLC

post-osimertinib[12]

Endpoint Osimertinib + Savolitinib

Objective Response Rate (ORR) 56% (95% CI: 45-67)

Median Duration of Response (DoR) 7.1 months (95% CI: 5.6-9.6)

Median Progression-Free Survival (PFS) 7.4 months (95% CI: 5.5-7.6)

SACHI (Phase 3, NCT05015608): Patients with MET-amplified NSCLC post-EGFR TKI[13]

Endpoint
Osimertinib +
Savolitinib

Chemotherapy
Hazard Ratio
(95% CI)

p-value

Median PFS (ITT

population)
8.2 months 4.5 months 0.34 (0.23-0.49) <0.0001

Objective

Response Rate

(ORR)

58% 34% - 0.0004

This is a Phase 2, single-arm study.[1][14]

Patient Population: Patients with EGFR-mutated, MET-amplified or overexpressed, locally

advanced or metastatic NSCLC who have progressed on first-line osimertinib.

Treatment: Osimertinib (80 mg once daily) in combination with savolitinib (300 mg or 600 mg

once daily, or 300 mg twice daily).

Primary Endpoint: Objective Response Rate (ORR).

This is a randomized, open-label, Phase 3 study conducted in China.[7][15][16]
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Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with

MET amplification who have progressed on prior EGFR TKI therapy.

Treatment Arms:

Arm 1: Savolitinib (600 mg or 400 mg once daily based on body weight) plus osimertinib

(80 mg once daily).

Arm 2: Platinum-based doublet chemotherapy (pemetrexed plus cisplatin or carboplatin).

Primary Endpoint: Progression-Free Survival (PFS).

INSIGHT 2 (Phase 2, NCT03940703): Patients with MET-amplified NSCLC post-first-line

osimertinib[2][17][18]

Endpoint Osimertinib + Tepotinib

Objective Response Rate (ORR) 50.0% (95% CI: 39.7-60.3)

Median Duration of Response (DoR) 8.5 months (95% CI: 6.1-NE)

Median Progression-Free Survival (PFS) 5.6 months (95% CI: 4.2-8.1)

This is a Phase 2, open-label, two-arm study.[2][19][20]

Patient Population: Patients with advanced or metastatic EGFR-mutated NSCLC with MET

amplification who have progressed on first-line osimertinib.

Treatment: Tepotinib (500 mg once daily) plus osimertinib (80 mg once daily).

Primary Endpoint: Objective Response Rate (ORR).

Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following

diagrams are provided.
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Signaling Pathways in Osimertinib Resistance and Combination Therapy

EGFR SignalingMET Bypass Pathway PRMT5 Pathway

EGFR
(mutant)

RAS PI3K

RAF

MEK

ERK

Cell Proliferation

AKT

mTOR

Cell Survival

MET
(amplified) PRMT5

Splicing_Regulation

mRNA Splicing

Proliferation &
Survival Genes

Expression of

OsimertinibMET Inhibitor
(Savolitinib/Tepotinib) Vopimetostat Chemotherapy

Apoptosis

Click to download full resolution via product page

Caption: Signaling pathways in osimertinib resistance and targets of combination therapies.
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General Experimental Workflow for Combination Therapy Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Navigating Osimertinib Resistance: A Comparative
Guide to Combination Therapies in EGFR-Mutated NSCLC]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15583334#efficacy-of-
vopimetostat-in-combination-with-osimertinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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